molecular formula C14H8F4O2 B567451 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261849-23-3

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B567451
CAS No.: 1261849-23-3
M. Wt: 284.21
InChI Key: DUMCSEPBPTWMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative. It is characterized by the presence of a fluoro group at the 3-position and a trifluoromethylphenyl group at the 4-position of the benzoic acid core. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated reagents and catalysts under controlled conditions to achieve the desired substitution patterns .

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the additional phenyl group.

    4-(Trifluoromethyl)benzoic acid: Contains only the trifluoromethyl group without the fluoro substitution.

    2-Fluoro-4-(trifluoromethyl)benzoic acid: Differently substituted but shares the trifluoromethyl group.

Uniqueness

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is unique due to the presence of both fluoro and trifluoromethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMCSEPBPTWMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681403
Record name 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261849-23-3
Record name 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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